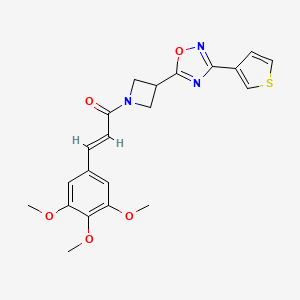

(E)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-26-16-8-13(9-17(27-2)19(16)28-3)4-5-18(25)24-10-15(11-24)21-22-20(23-29-21)14-6-7-30-12-14/h4-9,12,15H,10-11H2,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSNEBZNLYMXCC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule that incorporates a thiophene ring and an oxadiazole moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's biological properties.

- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Trimethoxyphenyl Group : This aromatic component may enhance the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research indicates that compounds with oxadiazole and thiophene groups exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to the one have been reported to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death . The presence of the thiophene ring may also contribute to enhanced anticancer efficacy due to its electron-rich nature, which can interact with various biomolecules.

Antimicrobial Activity

Compounds containing thiophene and oxadiazole structures have been evaluated for their antimicrobial properties. For example, a related study demonstrated that certain oxadiazole derivatives exhibited significant inhibition against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds with similar structural motifs have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 µM to 99.2 µM for AChE . This suggests potential therapeutic applications for cognitive enhancement or neuroprotection.

Data Tables

Case Study 1: Anticancer Efficacy

In a study involving various oxadiazole derivatives, the compound was tested on MCF-7 cells. Results indicated a significant increase in p53 levels and caspase activity after treatment, suggesting that the compound induces apoptosis through a mitochondrial pathway. The study emphasized the need for further modifications to enhance potency and selectivity against cancer cells .

Case Study 2: Cholinesterase Inhibition

A series of compounds were evaluated for their ability to inhibit cholinesterases. The tested derivative showed promising results with an IC50 value indicative of moderate inhibition, making it a candidate for further development as a therapeutic agent in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogues and Their Bioactivities

Key Structural and Functional Differences

Thiazolidinone derivatives (–14) lack the azetidine ring but incorporate sulfur atoms, enhancing interactions with metal ions in enzymes .

3,4,5-Trimethoxyphenyl is a conserved motif across all compounds, linked to tubulin polymerization inhibition in cancer cells .

Synthetic Accessibility: The azetidine ring in the target compound may require specialized cyclization techniques, whereas thiazolidinones (–14) are synthesized via simpler Knoevenagel condensations . Claisen-Schmidt reactions () are widely used for α,β-unsaturated ketones but require precise base catalysis to avoid side products .

Physicochemical Properties

Higher LogP in the target compound suggests better membrane permeability, while increased rotatable bonds may reduce crystallinity .

Q & A

Q. What synthetic strategies are optimal for constructing the azetidine-oxadiazole-thiophene core in this compound?

Methodological Answer: The azetidine-oxadiazole-thiophene core can be synthesized via a multi-step approach:

- Azetidine ring formation : Cyclization of 1,3-dihaloalkanes with amines, using Buchwald-Hartwig coupling for nitrogen incorporation .

- Oxadiazole synthesis : Condensation of thiophene-3-carboxylic acid hydrazide with nitriles or carbonyl derivatives under microwave-assisted conditions to enhance yield .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the azetidine-oxadiazole moiety to the 3,4,5-trimethoxyphenylprop-2-en-1-one fragment .

Q. How can structural characterization be rigorously validated for this compound?

Methodological Answer: Employ a combination of:

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated for analogous enone-thiophene systems .

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve stereochemistry and confirm substituent positions. Key signals include δ 7.2–7.8 ppm (thiophene protons) and δ 3.6–3.9 ppm (methoxy groups) .

- High-resolution mass spectrometry (HRMS) with ESI+ ionization to verify molecular ion peaks and isotopic patterns .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer: Prioritize assays targeting:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 10231), given the known efficacy of 3,4,5-trimethoxyphenyl derivatives against these pathogens .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations, leveraging structural similarities to bioactive enone-triazole hybrids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Systematic substituent variation : Replace the 3,4,5-trimethoxyphenyl group with 2,4-dimethoxy or 4-hydroxy analogs to assess methoxy group positional effects on antimicrobial potency .

- Oxadiazole isosteres : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole rings to evaluate heterocycle rigidity and hydrogen-bonding capacity .

- Molecular docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (PDB: 1EA1), focusing on oxadiazole-thiophene binding to the heme pocket .

Q. How can contradictory data on methoxy-substituted phenyl derivatives be resolved?

Methodological Answer:

- Comparative pharmacokinetics : Measure logP (shake-flask method) and metabolic stability (microsomal assays) to distinguish intrinsic activity from bioavailability differences. For example, 3,4,5-trimethoxy analogs may exhibit higher logP (>3.5) but faster hepatic clearance than 2,4-dimethoxy derivatives .

- Transcriptomic profiling : RNA-seq analysis of treated microbial cultures to identify divergent pathways (e.g., ergosterol biosynthesis vs. cell wall integrity) activated by varying substituents .

Q. What mechanistic insights can be gained from studying the enone moiety’s reactivity?

Methodological Answer:

- Michael addition kinetics : Track nucleophilic attack on the α,β-unsaturated ketone using thiols (e.g., glutathione) via UV-Vis spectroscopy. Compare reaction rates with non-enone analogs to correlate electrophilicity with cytotoxicity .

- DFT calculations : Compute Fukui indices to identify electrophilic centers and predict metabolic oxidation sites (e.g., CYP3A4-mediated epoxidation) .

Q. How can metal-catalyzed reactions improve scalability of key intermediates?

Methodological Answer:

- Palladium-mediated cross-coupling : Optimize Suzuki-Miyaura reactions for azetidine-aryl coupling using Pd(OAc)₂/XPhos (0.5 mol%) in THF/H₂O (3:1) at 80°C, achieving >90% yield .

- Copper-catalyzed cyclization : Apply CuI/1,10-phenanthroline for oxadiazole formation under microwave irradiation (150°C, 20 min), reducing byproduct formation vs. thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.